![molecular formula C27H19N3O4S B2735087 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-44-5](/img/structure/B2735087.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. It contains several functional groups, including a benzothiazole, a dioxolobenzene, a phenoxy group, and a pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzothiazole ring might undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .
Scientific Research Applications
Anticonvulsant Activity
The compound has demonstrated promising anticonvulsant properties. Researchers synthesized it through an efficient one-pot three-component reaction, yielding [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines . Specifically, analog 4h exhibited significant therapeutic efficacy in preclinical seizure models, with an ED50 of 34.7 mg/kg in the MES test and 37.9 mg/kg in the sc PTZ test. Moreover, it displayed good toxicity profiles (TD50 = 308.7 mg/kg). Molecular modeling studies revealed stable interactions with the GABA A receptor .
Antitumor Activity
The compound’s N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines derivatives have been evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .
Fluorescent Dye Applications
[1,3]-Dioxolo[4,5-f]benzodioxole (DBD) derivatives, which share a core structure with our compound, have been used as fluorescent dyes. These derivatives can be synthesized from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .
Potential Neurotherapeutic Agents
Given its anticonvulsant activity and favorable toxicity profile, our compound and its analogs hold promise as future neurotherapeutic agents. Further studies are needed to explore their clinical potential .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its specific structure and the functional groups it contains .
Future Directions
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S/c31-26(20-10-4-5-11-22(20)34-19-8-2-1-3-9-19)30(16-18-7-6-12-28-15-18)27-29-21-13-23-24(33-17-32-23)14-25(21)35-27/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNPXFHNCLJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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